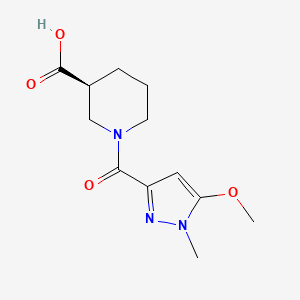
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide, also known as DHPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DHPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide involves its ability to bind to specific targets, such as enzymes or receptors, and inhibit their activity. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In bacteria, this compound inhibits the activity of carbonic anhydrase, which is essential for bacterial survival. Inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine, resulting in neuromuscular paralysis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its target. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to a decrease in tumor growth. In bacteria, this compound inhibits the activity of carbonic anhydrase, resulting in a decrease in bacterial survival. Inhibition of acetylcholinesterase by this compound leads to neuromuscular paralysis, which can be lethal in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide has several advantages for lab experiments, including its ability to selectively target specific enzymes or receptors and its relatively low toxicity. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide research, including the development of new synthesis methods to improve yield and purity, the identification of new targets for this compound, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, the development of this compound derivatives with improved solubility and selectivity could lead to the development of more effective drugs.
Synthesemethoden
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide can be synthesized using various methods, including the reaction of 2,3-dihydroxybenzaldehyde with 3-aminopropylsulfonamide, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 3-aminopropylsulfonamide in the presence of a catalyst, such as titanium tetrachloride. The yield of this compound using these methods ranges from 50-90%.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, this compound has been studied for its ability to inhibit enzymes, such as carbonic anhydrase and acetylcholinesterase.
Eigenschaften
IUPAC Name |
2,3-dihydroxy-N-(3-sulfamoylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c11-18(16,17)6-2-5-12-10(15)7-3-1-4-8(13)9(7)14/h1,3-4,13-14H,2,5-6H2,(H,12,15)(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZOYBLGLBWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)
![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


